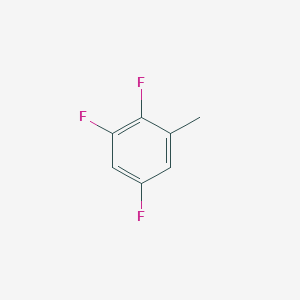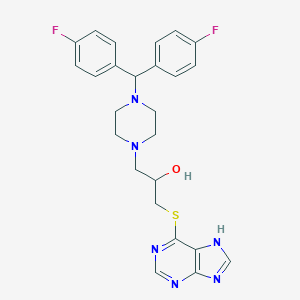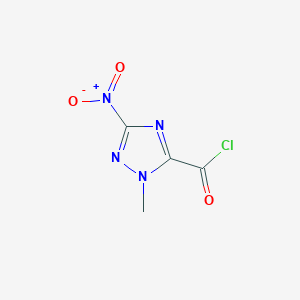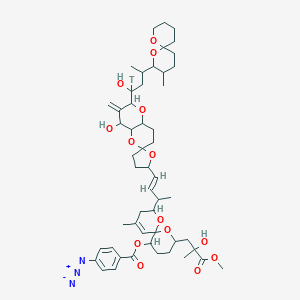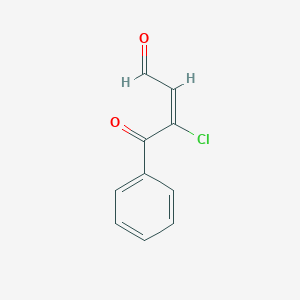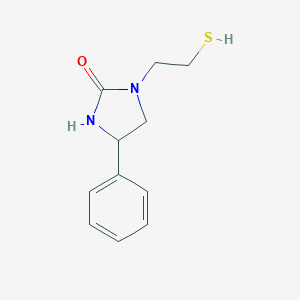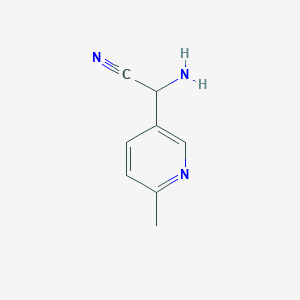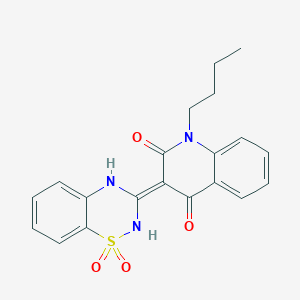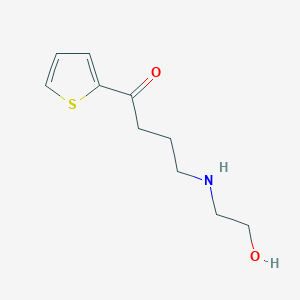
1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-thienyl)- is a chemical compound that has been widely used in scientific research. This compound is also known as TH-302 and has been studied for its potential use in cancer treatment.
Mecanismo De Acción
The mechanism of action of 1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-thienyl)- involves the activation of the prodrug under hypoxic conditions. Once activated, the prodrug releases a DNA cross-linking agent that induces cell death in cancer cells. TH-302 has been shown to be effective in killing cancer cells in vitro and in vivo.
Efectos Bioquímicos Y Fisiológicos
1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-thienyl)- has been shown to be effective in killing cancer cells in vitro and in vivo. TH-302 has also been shown to be well-tolerated in animal studies and clinical trials. However, more research is needed to fully understand the biochemical and physiological effects of TH-302.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-thienyl)- in lab experiments is its potential use in cancer treatment. TH-302 has been shown to be effective in killing cancer cells and has the potential to be used as a cancer therapy. However, one limitation of using TH-302 in lab experiments is its activation under hypoxic conditions, which may not accurately reflect the conditions found in all solid tumors.
Direcciones Futuras
There are several future directions for research on 1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-thienyl)-. One area of future research is the development of new prodrugs that can be activated under different conditions. Another area of research is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, more research is needed to fully understand the biochemical and physiological effects of TH-302 and its potential use in cancer treatment.
Métodos De Síntesis
The synthesis of 1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-thienyl)- involves the reaction of 2-aminoethanethiol with 2-bromo-1-(2-thienyl)ethanone in the presence of a base. The resulting product is then treated with butanone to obtain the final product.
Aplicaciones Científicas De Investigación
1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-thienyl)- has been extensively studied for its potential use in cancer treatment. TH-302 is a prodrug that is activated under hypoxic conditions, which are commonly found in solid tumors. Once activated, TH-302 releases a DNA cross-linking agent that induces cell death in cancer cells.
Propiedades
Número CAS |
141809-39-4 |
|---|---|
Nombre del producto |
1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-thienyl)- |
Fórmula molecular |
C10H15NO2S |
Peso molecular |
213.3 g/mol |
Nombre IUPAC |
4-(2-hydroxyethylamino)-1-thiophen-2-ylbutan-1-one |
InChI |
InChI=1S/C10H15NO2S/c12-7-6-11-5-1-3-9(13)10-4-2-8-14-10/h2,4,8,11-12H,1,3,5-7H2 |
Clave InChI |
XTUROKYLQLGFAQ-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)CCCNCCO |
SMILES canónico |
C1=CSC(=C1)C(=O)CCCNCCO |
Otros números CAS |
141809-39-4 |
Sinónimos |
1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-thienyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



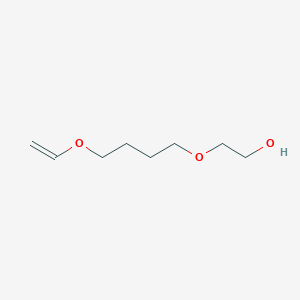
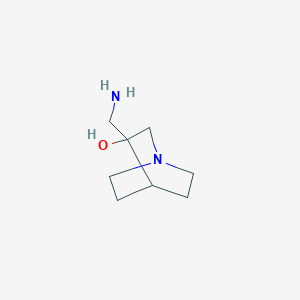
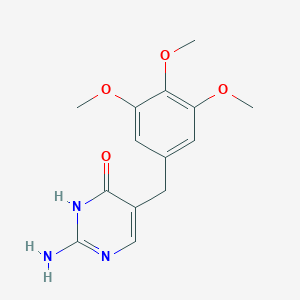
![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate](/img/structure/B137199.png)
![3H-Imidazo[4,5-b]pyridin-2-amine](/img/structure/B137202.png)
